7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol
Description
Significance of Fused Heterocyclic Systems in Organic Chemistry
Fused heterocyclic compounds, which feature two or more rings sharing atoms, are a cornerstone of organic and medicinal chemistry. researchgate.net Their rigid, polycyclic structures often lead to enhanced chemical stability and distinct electronic properties compared to their monocyclic counterparts. This structural complexity allows them to interact with high specificity and potency with biological targets, making them invaluable in drug discovery. researchgate.net Many pharmaceuticals, including anticancer agents, antivirals, and antifungals, are based on fused heterocyclic scaffolds. researchgate.net Beyond medicine, these compounds are integral to material science, finding use in the development of organic semiconductors and catalysts due to their unique electronic and optical characteristics.
Overview of Thiazolo[5,4-d]pyrimidine (B3050601) as a Privileged Scaffold
The thiazolo[5,4-d]pyrimidine ring system is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its structural analogy to naturally occurring purines, such as adenine (B156593) and guanine (B1146940), where a nitrogen atom in the purine's imidazole ring is replaced by a sulfur atom to form a thiazole (B1198619) ring. aun.edu.egmdpi.com This bioisosteric relationship allows thiazolo[5,4-d]pyrimidine derivatives to interact with a wide array of biological targets, often acting as antagonists or modulators of enzymes and receptors that recognize purine-based ligands. mdpi.com
Consequently, this scaffold is a key component in the development of novel therapeutics. researchgate.net Derivatives have shown a broad spectrum of pharmacological activities, including potent anti-proliferative effects against various cancer cell lines, making them attractive for designing new anticancer agents. nih.govrsc.org They have also been investigated as anti-inflammatory agents, adenosine (B11128) receptor antagonists, and inhibitors of various enzymes. rsc.orgnih.gov The versatility of the thiazolo[5,4-d]pyrimidine core allows for chemical modification at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological activity and selectivity. nih.gov
Contextualization of 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol within this Chemical Class
Within the broad family of thiazolo[5,4-d]pyrimidines, this compound serves as a crucial synthetic intermediate. The molecule possesses two key reactive sites: the chloro group at the 7-position and the thiol group at the 2-position. The chlorine atom acts as a good leaving group, making the 7-position susceptible to nucleophilic substitution. This reactivity is frequently exploited to introduce a variety of functional groups, particularly amines, to build diverse molecular libraries for drug screening.
The 2-thiol group, which can exist in a tautomeric equilibrium with its thione form, provides another handle for chemical modification, such as S-alkylation. The dual reactivity of this compound makes it a versatile building block for synthesizing more complex, polysubstituted thiazolo[5,4-d]pyrimidine derivatives with tailored biological activities. Its importance lies not in its own biological activity, but in its role as a precursor for compounds with significant therapeutic potential.
Chemical Profile and Synthesis
Physical and Chemical Properties
While specific experimental data for this compound is not extensively documented, its properties can be inferred from its structure and data on closely related compounds. The compound is expected to be a solid at room temperature with limited solubility in water but better solubility in polar organic solvents like DMSO and DMF.
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂ClN₃S₂ |
| Molecular Weight | 203.67 g/mol |
| Appearance | Predicted to be a solid |
| Solubility | Low in water; Soluble in polar organic solvents |
Synthesis and Spectroscopic Characterization
The synthesis of the this compound scaffold typically involves a multi-step process. A common route starts with the cyclization of a substituted pyrimidine (B1678525). For instance, Thiazolo[5,4-d]pyrimidine-2-thiol can be prepared from 6-chloro-5-nitropyrimidine. researchgate.net The subsequent chlorination of the 7-position, which is often a hydroxyl group in the precursor, is a key step. This is commonly achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃), a standard method for converting hydroxylated pyrimidines and related heterocycles into their chloro-derivatives. researchgate.net
Spectroscopic analysis is essential for confirming the structure of the synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Aromatic proton signals for the pyrimidine ring. A broad singlet for the N-H proton of the thione tautomer, and potentially a signal for the S-H proton of the thiol tautomer, depending on the solvent and concentration. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the fused ring system. A characteristic signal for the C=S carbon in the thione form would be expected at a downfield chemical shift. |
| IR Spectroscopy | Absorption bands for N-H stretching (around 3400 cm⁻¹) and C=S stretching (around 1100-1250 cm⁻¹) would indicate the presence of the thione tautomer. |
| Mass Spectrometry | The molecular ion peak would correspond to the compound's molecular weight, and the isotopic pattern would confirm the presence of one chlorine and two sulfur atoms. |
Reactivity and Applications
Chemical Reactivity
The reactivity of this compound is dominated by its two functional groups:
Nucleophilic Substitution at the 7-Position: The chlorine atom at the C7 position is readily displaced by a wide range of nucleophiles. This reaction is the most common transformation for this intermediate. Amines, hydrazines, and other nitrogen-based nucleophiles can be introduced to synthesize 7-amino substituted derivatives. researchgate.net This substitution is a cornerstone for creating libraries of compounds for medicinal chemistry research.
Reactions at the 2-Thiol Group: The thiol group can undergo various reactions. It can be S-alkylated using halo compounds or other electrophiles to produce 2-(alkylthio) derivatives. researchgate.net The thiol/thione tautomerism also influences its reactivity, with the thione form being predominant in many cases.
Role as a Synthetic Intermediate
The primary application of this compound is its use as a versatile building block in organic synthesis. Its ability to undergo sequential or selective reactions at its two distinct reactive sites allows for the construction of complex molecular architectures.
Researchers have used related 7-chloro-thiazolo[5,4-d]pyrimidine intermediates to develop a variety of biologically active agents. For example, by reacting the 7-chloro intermediate with different amines, scientists have synthesized potent antagonists for the TRPV1 receptor (involved in pain signaling) and inhibitors of various kinases implicated in cancer. The scaffold has also been used to create adenosine receptor antagonists, which have potential applications in treating depression and other neurological disorders. nih.gov The development of these compounds highlights the strategic importance of intermediates like this compound in the drug discovery pipeline.
Structure
3D Structure
Properties
Molecular Formula |
C5H2ClN3S2 |
|---|---|
Molecular Weight |
203.7 g/mol |
IUPAC Name |
7-chloro-1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |
InChI |
InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)11-5(10)9-2/h1H,(H,9,10) |
InChI Key |
HYTQJDBPWYRNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=S)S2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 7 Chlorothiazolo 5,4 D Pyrimidine 2 Thiol
Nucleophilic and Electrophilic Substitution Reactions
The most prominent reaction of this scaffold is the nucleophilic substitution of the chlorine atom at the 7-position. This reaction allows for the introduction of a wide array of functional groups, leading to diverse molecular structures. The electron-withdrawing properties of the fused thiazole (B1198619) and the nitrogen atoms in the pyrimidine (B1678525) ring activate the C7-position for nucleophilic aromatic substitution (SNAr).
Detailed research has shown that the 7-chloro group can be readily displaced by various nucleophiles, including primary amines and compounds with active methylene (B1212753) groups. researchgate.net For instance, reaction with primary amines or hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding 7-(substituted amino) or 7-hydrazino derivatives. researchgate.net The utility of these intermediates is further highlighted by the subsequent reaction of related 2-amino-7-chlorothiazolo[5,4-d]pyrimidines with alkyl or arylamine nucleophiles to produce novel, differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines. nih.gov
The reaction with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) furnishes 7-(dicyanomethyl) and 7-[cyano(ethoxycarbonyl)methyl] derivatives, respectively. researchgate.net Furthermore, reaction with thiourea (B124793) can convert the chloro compound into a thiazolopyrimidinedithione. researchgate.net Studies on analogous chloropyrimidine systems show that treatment with reagents such as dimethylamine, sodium phenoxide, and sodium thiophenoxide results in normal substitution products. rsc.org While electrophilic substitution reactions on this specific molecule are not widely documented, the focus remains on the highly facile nucleophilic displacement at the C7-position.
Table 1: Nucleophilic Substitution Reactions of 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol Derivatives Note: The following data is based on the reactivity of the 7-chloro derivative of a thiazolopyrimidine-2-thiol core structure as described in the literature. researchgate.net
| Nucleophile | Reagent | Resulting C7-Substituent | Product Class |
| Primary Amines | R-NH₂ | -NHR | 7-(Substituted amino) derivative researchgate.net |
| Hydrazine | Hydrazine Hydrate | -NHNH₂ | 7-Hydrazino derivative researchgate.net |
| Malononitrile | CH₂(CN)₂ | -CH(CN)₂ | 7-(Dicyanomethyl) derivative researchgate.net |
| Ethyl Cyanoacetate | NCCH₂CO₂Et | -CH(CN)CO₂Et | 7-[Cyano(ethoxycarbonyl)methyl] derivative researchgate.net |
| Thiourea | CS(NH₂)₂ | Thione | Thiazolopyrimidinedithione researchgate.net |
Cycloaddition and Condensation Reactions
The reactivity of this compound extends to condensation reactions, particularly with active methylene compounds. These reactions are effectively a subset of the nucleophilic substitutions discussed previously but are driven by the acidity of the C-H bond in the nucleophile. The reaction of the 7-chloro derivative with malononitrile or ethyl cyanoacetate represents a form of Knoevenagel condensation, where the carbanion generated from the active methylene compound attacks the C7-position, leading to the displacement of the chloride and formation of a new carbon-carbon bond. researchgate.net
The synthesis of the core thiazolo[5,4-d]pyrimidine (B3050601) ring system itself is often achieved through a condensation reaction. A single-step process for preparing the related 2-amino-7-chlorothiazolo[5,4-d]pyrimidines involves the reaction of 4,6-dichloro-5-aminopyrimidine with various isothiocyanates. nih.gov
While specific cycloaddition reactions starting from this compound are not extensively detailed in the literature, related fused pyrimidine systems demonstrate this reactivity. For example, some fused tetrazolo[1,5-a]pyrimidine (B1219648) derivatives, which can exist in equilibrium with an azide (B81097) tautomer, are capable of undergoing copper(I)-catalyzed azide-alkyne dipolar cycloaddition (CuAAC) reactions. nih.gov This suggests a potential, though unexplored, avenue for the functionalization of azide-derivatized thiazolopyrimidines.
Halogenation and Other Functional Group Interconversions
Functional group interconversions (FGI) are crucial for modifying the this compound scaffold. The synthesis of the title compound itself involves key FGI steps. The 7-chloro derivative is typically synthesized from its 7-hydroxy analogue by treatment with a chlorinating agent like phosphoryl chloride (POCl₃). researchgate.netnih.gov This conversion of a hydroxyl group to a chloride is a standard and vital transformation that activates the ring for subsequent nucleophilic substitutions. researchgate.net
Further halogenation is also possible. For instance, related thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives can be converted to the corresponding 5,7-dichloro compounds using POCl₃ under microwave irradiation. nih.gov
Other potential interconversions, while not explicitly documented for this specific molecule, can be inferred from general organic chemistry principles. The chloride at the C7-position could potentially be converted to other halogens, such as iodide, via the Finkelstein Reaction, which involves treating a chloride with sodium iodide in acetone. vanderbilt.edu The thiol group at the C2-position also offers a handle for interconversion. For example, on similar heterocyclic systems, thiol groups can be alkylated to form thioethers or potentially oxidized to sulfonic acids, further expanding the chemical diversity of the derivatives. evitachem.com
Investigating Reaction Mechanisms and Pathways
The primary mechanistic pathway for the reactions occurring at the 7-position of this compound is Nucleophilic Aromatic Substitution (SNAr). This mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems.
The SNAr mechanism proceeds via a two-step sequence:
Addition of the Nucleophile: The nucleophile attacks the electron-poor carbon atom at the 7-position, which bears the chlorine leaving group. This attack is facilitated by the strong electron-withdrawing effect of the nitrogen atoms within the pyrimidine ring and the fused thiazole ring. This step leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.
Elimination of the Leaving Group: The aromaticity of the ring system is restored by the expulsion of the chloride ion, yielding the final substitution product.
Studies on related fused pyrimidines support this pathway. For instance, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is promoted by acid, which protonates the heterocycle, further lowering the energy barrier for the nucleophilic attack at the C4-position (analogous to C7). nih.gov The reactivity of different positions on the pyrimidine ring is a key consideration. In systems with two potential leaving groups, the nucleophile will typically attack the more reactive position, which is influenced by the electronic environment. rsc.orgnih.gov The lability of the C7-chloro group in this compound makes it the predictable site of reaction for a wide range of nucleophiles. researchgate.net
Structure Activity Relationship Sar Studies of Thiazolo 5,4 D Pyrimidine Derivatives
Positional Effects of Substituents on Biological Efficacy
The biological activity of thiazolo[5,4-d]pyrimidine (B3050601) derivatives is profoundly influenced by the nature and position of various substituents on the bicyclic core. SAR studies have systematically explored modifications at the C2, C5, and C7 positions, revealing that each site offers a unique opportunity to modulate the pharmacological profile of the molecule.
For instance, in a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives designed as adenosine (B11128) A1 and A2A receptor antagonists, the substituents at both the C2 and C5 positions were found to be critical for affinity. nih.gov The presence of a furan-2-yl or a 5-methyl-furan-2-yl ring at the C5 position, along with an unsubstituted phenyl ring, generally resulted in high affinity for both A1 and A2A receptors, irrespective of the C2 substituent. nih.gov Docking studies suggest that the C5 substituent interacts with key amino acid residues in the receptor binding pocket, such as Phe168 and Leu249. nih.gov
In the context of antiproliferative activity, variations at three regions of the thiazolo[5,4-d]pyrimidine core were investigated. nih.gov Substitution with a morpholine (B109124) moiety led to a compound with potent antiproliferative activity and good selectivity between cancer and normal cells. nih.gov Another study on antiproliferative agents highlighted that substituents at position 7 can form various interactions, such as van der Waals and hydrophobic interactions, with the allosteric pocket of the target enzyme. mdpi.com Specifically, the length and functional groups of aliphatic amino chains at the C7 position of oxazolo[5,4-d]pyrimidines, a related scaffold, were shown to be determinant for cytotoxic activity. mdpi.com
The following table summarizes the observed effects of substituents at different positions on the biological activity of thiazolo[5,4-d]pyrimidine derivatives:
| Position | Substituent | Biological Activity | Reference |
| C2 | Arylmethyl | Adenosine A1/A2A receptor affinity | nih.gov |
| C5 | Furan-2-yl, 5-methyl-furan-2-yl | High affinity for A1 and A2A receptors | nih.gov |
| C7 | Morpholine | Potent antiproliferative activity | nih.gov |
| C7 | Aliphatic amino chains | Modulated cytotoxic activity | mdpi.com |
Impact of Halogenation on Pharmacological Activity Profiles
Halogenation of the thiazolo[5,4-d]pyrimidine scaffold, particularly on pendant aryl rings, has been demonstrated to be a powerful strategy for enhancing pharmacological activity. The introduction of halogen atoms can influence the electronic properties, lipophilicity, and metabolic stability of the compounds, leading to improved binding affinity and efficacy.
In the development of dual A1/A2A adenosine receptor antagonists, the insertion of a fluorine or chlorine atom on the 2-benzyl ring at the C2 position resulted in some of the most potent compounds in the series. nih.gov These halogen atoms were proposed to engage in favorable interactions with residues such as Leu267, Met270, and Tyr271 in the receptor's binding cavity. nih.gov
Similarly, in a series of thiazolo[3,2-α]pyrimidine derivatives, a structurally related class of compounds, the presence of a chloro group on the phenyl rings of both the thiazole (B1198619) and pyrimidine (B1678525) moieties was associated with excellent antibacterial effects. biointerfaceresearch.com Specifically, a compound with chloro-substituents at the para position of both phenyl rings exhibited broad-spectrum antibacterial activity. biointerfaceresearch.com The antifungal activity was also enhanced by the presence of an electron-withdrawing group like chlorine on either the thiazole or pyrimidine moiety. biointerfaceresearch.com
The table below illustrates the impact of halogenation on the activity of thiazolo[5,4-d]pyrimidine and related derivatives:
| Compound Series | Position of Halogenation | Halogen | Effect on Activity | Reference |
| 7-amino-thiazolo[5,4-d]pyrimidines | 2-benzyl ring | F, Cl | Increased potency as A1/A2A antagonists | nih.gov |
| Thiazolo[3,2-α]pyrimidines | Phenyl rings on thiazole and pyrimidine | Cl | Excellent antibacterial activity | biointerfaceresearch.com |
| Thiazolo[3,2-α]pyrimidines | Thiazole or pyrimidine moiety | Cl | Excellent antifungal activity | biointerfaceresearch.com |
Modulation of Biological Response Through Functional Group Variation
A study on antiproliferative thiazolo[5,4-d]pyrimidine derivatives demonstrated that the introduction of different functional groups led to a range of inhibitory activities against various cancer cell lines. rsc.org For example, compound 7i from this study, which possesses specific functional groups, exhibited potent inhibition against human gastric cancer cells with good selectivity. rsc.orgresearchgate.net
In the pursuit of corticotropin-releasing factor (CRF) receptor modulators, a series of thiazolo[4,5-d]pyrimidines were synthesized with functional groups designed to optimize binding affinity. nih.gov The introduction of groups known to favor interaction with CRF receptors led to the identification of compounds with significant binding affinity. nih.gov Furthermore, selected compounds demonstrated the ability to upregulate the mRNA expression of CRF1, indicating a direct modulation of the target pathway. nih.gov
The nature of the substituent at the C5 position of the thiazolo[5,4-d]pyrimidine ring also plays a crucial role. The presence of a furan-2-yl or a 5-methyl-furan-2-yl ring at this position in A1/A2A antagonists led to high affinity for both receptors. nih.gov Docking studies indicated that these groups are well-accommodated within the binding site, while the introduction of further substituents on a 5-phenyl ring could lead to steric clashes and a rearrangement of the compound's binding mode. nih.gov
Scaffold Hopping and Core Structure Modifications for Enhanced Activity
To explore new chemical space and improve pharmacological properties, researchers have employed scaffold hopping and core structure modifications of the thiazolo[5,4-d]pyrimidine system. These strategies involve replacing the core scaffold with a structurally related but distinct ring system, or making significant alterations to the core itself, to identify novel derivatives with enhanced activity or improved drug-like properties.
Thiazolo[4,5-d]pyrimidines are considered 7-thia-analogs of purines, arising from the replacement of the nitrogen atom at position 7 of the purine (B94841) ring with a sulfur atom. nih.gov This fundamental isosteric replacement is a classic example of scaffold modification that has yielded a wide range of biologically active compounds. nih.gov The structural resemblance to endogenous purines like adenine (B156593) and guanine (B1146940) has been a guiding principle in the design of new therapeutics based on this scaffold. nih.gov
A study on antimicrobial agents started with ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate to synthesize compounds with a 2,3-dihydro-3-methyl-5-mercapto-6-methyl/ethyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one structure. nih.gov This modification of the core led to a derivative with significant inhibitory effects against Gram-positive bacteria and yeasts. nih.gov
In a broader context of drug discovery, scaffold hopping has been successfully applied to pyrazolo[3,4-d]pyrimidines, which are isomeric to the thiazolo[5,4-d]pyrimidine core. nih.gov By employing scaffold hopping and linker optimizations, new derivatives were designed and synthesized, leading to a compound with potent antitumor activity and selectivity towards leukemia cell lines. nih.gov This highlights the potential of scaffold modification strategies to unlock new avenues for therapeutic development.
Biological and Pharmacological Investigations of Thiazolo 5,4 D Pyrimidine Systems
Anticancer Activity Profiling and Antiproliferative Mechanisms
The quest for more effective and selective anticancer agents has led to the extensive exploration of thiazolo[5,4-d]pyrimidine (B3050601) derivatives. These compounds have demonstrated significant potential in inhibiting cancer cell growth through various mechanisms.
Inhibition of Cellular Proliferation
A number of studies have highlighted the antiproliferative effects of thiazolo[5,4-d]pyrimidine derivatives against a range of human cancer cell lines. The substitution pattern on the core scaffold plays a crucial role in determining the potency and selectivity of these compounds.
Research into a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines revealed that derivatives with a chlorine atom at the 7-position exhibited enhanced anticancer activity compared to their 7-oxo counterparts. mdpi.com One of the most active compounds identified was 7-chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, which demonstrated potent growth inhibition against melanoma, breast, and prostate cancer cell lines. mdpi.comnih.gov This underscores the favorable influence of the 7-chloro substitution on the antiproliferative profile of the thiazolo[5,4-d]pyrimidine scaffold. mdpi.com
Further studies have synthesized and evaluated various thiazolo[5,4-d]pyrimidine derivatives for their antiproliferative activities. For instance, certain derivatives have shown potent inhibition against human gastric cancer cells MGC-803 and HGC-27, with IC₅₀ values in the low micromolar range, indicating their potential as templates for designing new anticancer agents. nih.gov Another study identified a derivative, compound 24, with a morpholine (B109124) substitution, which showed potent antiproliferative activity against MGC803 cells with an IC₅₀ value of 1.03 μM and good selectivity when compared to normal cells. nih.gov
| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | Data not specified | mdpi.com |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Breast Cancer (MCF-7/WT) | Data not specified | mdpi.com |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Prostate Cancer (DU145) | Data not specified | mdpi.com |
| 2-(4-Chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | Lung Cancer (A549) | 1.4 | nih.gov |
| 2-(4-Chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | Lung Cancer (NCI-H322) | 7.1 | nih.gov |
| 2-(4-Chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | Epidermal Cancer (A431) | 3.1 | nih.gov |
| 2-(4-Chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | Glioblastoma (T98G) | 3.4 | nih.gov |
| Morpholine substituted analog (4a) | Human Leukemia (HL-60) | 8 | nih.gov |
| Compound 7i | Gastric Cancer (MGC-803) | 4.64 | nih.gov |
| Compound 7i | Gastric Cancer (HGC-27) | 5.07 | nih.gov |
| Compound 22 | Gastric Cancer (HGC-27) | 1.22 | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
Beyond inhibiting proliferation, a key mechanism through which thiazolo[5,4-d]pyrimidine derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis, and by modulating the cell cycle.
One study demonstrated that a 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine derivative induced apoptosis in A549 lung cancer cells at a concentration of 10 μM, as evidenced by an increase in the sub-G1 cell population. nih.gov Similarly, a morpholine-substituted analog was found to induce apoptosis in HL-60 leukemia cells. nih.gov The apoptotic mechanism was further confirmed by western blot analysis, which showed the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1) and procaspase-3. nih.gov
Another investigation into a different thiazolo[5,4-d]pyrimidine derivative, compound 22, revealed its ability to induce apoptosis in HGC-27 gastric cancer cells. nih.gov Mechanistic studies showed that this compound up-regulated the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2, and led to the cleavage of caspases-3 and -9. nih.gov The induction of apoptosis was also observed with another derivative, compound 24, which was shown to inhibit colony formation and migration of MGC803 cells. nih.gov
In terms of cell cycle modulation, treatment of K562 and KG1a leukemia cells with a ciprofloxacin (B1669076) derivative led to a G0/G1 cell cycle arrest after 24 hours of treatment, which was followed by the induction of apoptosis. researchgate.net
| Compound/Derivative | Cell Line | Effect | Key Findings | Reference |
|---|---|---|---|---|
| 2-(4-Chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | A549 (Lung) | Apoptosis Induction | Increase in sub-G1 population at 10 μM. | nih.gov |
| Morpholine substituted analog (4a) | HL-60 (Leukemia) | Apoptosis Induction | Induced apoptosis at 20 μM; mitochondrial potential loss. | nih.gov |
| Compound 22 | HGC-27 (Gastric) | Apoptosis Induction | Up-regulation of Bax, down-regulation of Bcl-2, cleavage of caspased-3/9. | nih.gov |
| Compound 24 | MGC803 (Gastric) | Apoptosis Induction | Up-regulation of Bax and caspase-3/9, down-regulation of Bcl-2. | nih.gov |
| 4-DMOCP (Ciprofloxacin derivative) | K562 & KG1a (Leukemia) | Cell Cycle Arrest | G0/G1 arrest after 24h. | researchgate.net |
Kinase Inhibition Profiles
The structural similarity of thiazolo[5,4-d]pyrimidines to purines makes them prime candidates for the inhibition of kinases, many of which are dysregulated in cancer. While specific data on 7-chlorothiazolo[5,4-d]pyrimidine-2-thiol is limited, studies on related structures highlight the potential of this scaffold as a kinase inhibitor.
Derivatives of the related oxazolo[5,4-d]pyrimidine (B1261902) scaffold have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). mdpi.com For example, one derivative demonstrated an IC₅₀ value of 0.33 μM against VEGFR2 kinase. mdpi.com Another study on thiazolo[5,4-b]pyridine (B1319707) derivatives identified compounds that inhibit c-KIT, including imatinib-resistant mutants. nih.gov
| Compound Scaffold | Target Kinase | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Oxazolo[5,4-d]pyrimidine | VEGFR2 | 0.33 | mdpi.com |
| Oxazolo[5,4-d]pyrimidine (Compound 9) | EGFR LR/CS mutant | 0.000152 | mdpi.com |
| Thiazolo[5,4-b]pyridine (Compound 6h) | c-KIT | 9.87 | nih.gov |
| Thiazolo[5,4-b]pyridine (Compound 6r) | c-KIT V560G/D816V | 4.77 | nih.gov |
Antimicrobial and Antiviral Properties
In addition to their anticancer activities, thiazolo[5,4-d]pyrimidine systems have been investigated for their potential to combat microbial and viral infections.
Efficacy Against Bacterial and Fungal Pathogens
The thiazolo[5,4-d]pyrimidine scaffold has been utilized in the synthesis of novel antimicrobial agents. researchgate.net Studies have shown that certain derivatives possess activity against both bacterial and fungal pathogens. For instance, a study on novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, which share a thiazole-fused ring system, demonstrated excellent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. nih.gov
In terms of antifungal activity, some thiazolo[4,5-d]pyrimidine (B1250722) derivatives have shown more pronounced activity against Candida albicans than against bacterial strains like E. coli and P. aeruginosa. researchgate.net The increasing prevalence of drug-resistant fungal infections underscores the need for new antifungal agents, and polyphenolic compounds have also been investigated for their activity against fluconazole-resistant Candida species. nih.gov
Inhibition of Viral Replication
The antiviral potential of thiazolo[5,4-d]pyrimidines and related compounds is an emerging area of research. These compounds have shown promise against a variety of viruses.
One study reported that a derivative of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione displayed significant in vitro activity against human cytomegalovirus (HCMV). nih.gov Notably, this compound was also effective against ganciclovir-resistant strains of HCMV. nih.gov Furthermore, research on pyrimido[4,5-d]pyrimidines, a closely related scaffold, has identified compounds with remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Thiazolides, another class of thiazole-containing compounds, have been shown to be potent and selective inhibitors of hepatitis B virus (HBV) replication, with one derivative exhibiting an EC₅₀ of 0.33 μM. nih.gov
Anti-inflammatory and Immunomodulatory Effects
The thiazolo[5,4-d]pyrimidine core and related fused pyrimidine systems have been investigated for their potential anti-inflammatory and immunomodulatory properties. While direct studies on this compound are not extensively reported, research on analogous structures provides insights into the potential activities of this class of compounds.
Derivatives of the isomeric thiazolo[4,5-d]pyrimidine system have been evaluated for their analgesic and anti-inflammatory activities. nih.gov Certain thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives, for instance, demonstrated notable in vivo anti-inflammatory effects in carrageenan-induced paw edema tests in rats. nih.gov Specifically, compounds 3b and 3h from that study were identified as the most active in this assay. nih.gov The mechanism of anti-inflammatory action for many pyrimidine-based compounds is linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins. nih.gov Pyrimidine derivatives have been shown to suppress the expression and activities of prostaglandin (B15479496) E2, inducible nitric oxide synthase, tumor necrosis factor-α, and various interleukins. nih.gov
Furthermore, the immunomodulatory potential of heterocyclic systems containing a pyrimidine ring has been explored. For example, certain 7-aminooxazolo[5,4-d]pyrimidine derivatives have been tested for their immunoregulatory profile, with some compounds showing promising activity. nih.gov Substituted 1,3,4-thiadiazines have also been investigated for their ability to modulate the immune response in the context of stress and myocardial infarction, suggesting that nitrogen-containing heterocyclic compounds can influence pro-inflammatory cytokine signaling pathways. nih.gov Although these are different heterocyclic systems, they highlight the potential for pyrimidine-containing scaffolds to exhibit immunomodulatory effects. The anti-inflammatory activity of thiazolo[4,5-b]pyridine (B1357651) derivatives has also been reported, with some compounds showing effects comparable to or exceeding that of ibuprofen. biointerfaceresearch.com
Receptor Interaction and Antagonist Activities
The thiazolo[5,4-d]pyrimidine scaffold has proven to be a versatile template for the development of potent and selective receptor antagonists. The nature of the substituents at various positions of the bicyclic core plays a crucial role in determining the affinity and selectivity for different receptors.
Adenosine (B11128) Receptor Affinity and Potency
The thiazolo[5,4-d]pyrimidine nucleus is a well-established scaffold for the development of adenosine receptor antagonists. The affinity and selectivity towards the different adenosine receptor subtypes (A1, A2A, A2B, and A3) can be fine-tuned by modifying the substituents at the 2-, 5-, and 7-positions of the ring system. nih.gov
The 7-chloro substitution, as present in this compound, is a key feature in the synthesis of various adenosine receptor ligands. For instance, in the synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both A1 and A2A adenosine receptors, a 5,7-dichlorothiazolo[5,4-d]pyrimidine (B76482) intermediate is often utilized. mdpi.comunifi.it This dichloro derivative allows for selective substitution, where the 7-chloro position can be reacted with ammonia (B1221849) to yield a 7-amino-5-chloro intermediate. mdpi.comunifi.it The remaining 5-chloro group can then be further modified, for example, through Suzuki coupling reactions, to introduce a variety of substituents. unifi.it
Studies on 7-amino-thiazolo[5,4-d]pyrimidine derivatives have shown that these compounds can act as dual A1/A2A adenosine receptor antagonists. nih.gov The affinity of these compounds is modulated by the nature of the substituents at both the 2- and 5-positions. nih.gov For example, a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were synthesized and showed nanomolar to subnanomolar binding affinities for the human A1 and A2A adenosine receptors. mdpi.comnih.gov The exocyclic amino group at the 7-position is crucial for interaction with the receptor, forming polar interactions with key amino acid residues such as Asn253 and Glu169 in the A2A adenosine receptor. nih.gov
The following table summarizes the adenosine receptor affinities of some representative thiazolo[5,4-d]pyrimidine derivatives:
| Compound | hA1 Ki (nM) | hA2A Ki (nM) | Reference |
| 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine | 1.9 | 0.06 | mdpi.com |
| 7-amino-thiazolo[5,4-d]pyrimidine derivative (Compound 5) | --- | --- | nih.gov |
| 7-amino-thiazolo[5,4-d]pyrimidine derivative (Compound 8) | --- | --- | nih.gov |
| 7-amino-thiazolo[5,4-d]pyrimidine derivative (Compound 9) | --- | --- | nih.gov |
| 7-amino-thiazolo[5,4-d]pyrimidine derivative (Compound 10) | --- | --- | nih.gov |
| 7-amino-thiazolo[5,4-d]pyrimidine derivative (Compound 13) | --- | --- | nih.gov |
| 7-amino-thiazolo[5,4-d]pyrimidine derivative (Compound 18) | --- | --- | nih.gov |
| 7-amino-thiazolo[5,4-d]pyrimidine derivative (Compound 19) | --- | --- | nih.gov |
Note: Specific Ki values for all compounds were not provided in the source material.
Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation
The thiazolo[5,4-d]pyrimidine scaffold has also been identified as a promising core for the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. researchgate.netnih.gov TRPV1 is a non-selective cation channel that plays a significant role in pain perception.
A series of 2,7-diamino-thiazolo[5,4-d]pyrimidines have been synthesized and identified as potent TRPV1 antagonists. researchgate.netnih.gov The structure-activity relationship studies of these compounds focused on modifications at the 2-, 5-, and 7-positions of the thiazolo[5,4-d]pyrimidine ring. researchgate.netnih.gov The synthesis of these potent antagonists often proceeds through a 7-chloro intermediate, highlighting the importance of this functional group for derivatization. For instance, 7-chloro-2-(propylthio)thiazolo[5,4-d]pyrimidine has been used as a precursor to synthesize new derivatives through nucleophilic displacement of the chlorine atom. researchgate.net
One of the potent TRPV1 antagonists developed, compound 3, was found to be orally bioavailable and demonstrated significant reversal of carrageenan-induced thermal hyperalgesia in rats. researchgate.netnih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition
The inhibition of Epidermal Growth Factor Receptor (EGFR) is a key strategy in cancer therapy. While there are numerous studies on fused pyrimidine systems as EGFR inhibitors, research specifically on this compound in this context is limited. nih.govsemanticscholar.org However, studies on the isomeric thiazolo[4,5-d]pyrimidine scaffold provide some insights.
2,7-Diamino-thiazolo[4,5-d]pyrimidine analogues have been synthesized and evaluated as novel EGFR tyrosine kinase inhibitors. nih.gov Representative compounds from this series displayed potent and selective EGFR inhibitory activities and were effective in inhibiting the in vitro cellular proliferation of EGFR-overexpressing human tumor cells. nih.gov Additionally, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized, and the introduction of a chlorine atom at the 7-position of this scaffold was found to increase the anticancer activity compared to the 7-oxo derivatives. mdpi.com One such compound, 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as the most active among the newly synthesized compounds. mdpi.com
These findings suggest that the thiazolopyrimidine core, with appropriate substitutions, can serve as a template for EGFR inhibitors. The presence of a chloro group at the 7-position appears to be a favorable structural feature for enhancing activity in the thiazolo[4,5-d]pyrimidine series.
Enzyme Inhibition Studies
The thiazolo[5,4-d]pyrimidine scaffold has been explored as a core structure for the development of inhibitors for various enzymes, owing to its resemblance to the endogenous purine (B94841) ring. nih.govnih.gov
Derivatives of thiazolo[5,4-d]pyrimidine have been investigated as potential angiogenesis inhibitors through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Two series of these derivatives were synthesized, and some compounds exhibited potent inhibitory effects in Human Umbilical Vein Endothelial Cell (HUVEC) assays. nih.gov For example, compound 3l, a urea-containing derivative, showed the best potency against VEGFR-2. nih.gov
Furthermore, the related pyrrolo[2,3-d]pyrimidine scaffold has been utilized to design inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs), which are potential targets for antimalarial drugs. nih.gov
The following table provides examples of enzyme inhibition by thiazolopyrimidine derivatives:
| Inhibitor Class | Target Enzyme | Biological Effect | Reference |
| Thiazolo[5,4-d]pyrimidine derivatives | VEGFR-2 | Angiogenesis Inhibition | nih.gov |
| Thiazolo[4,5-d]pyrimidine derivatives | EGFR Tyrosine Kinase | Anticancer | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | PfCDPK1, PfCDPK4 | Antimalarial | nih.gov |
This highlights the versatility of the thiazolopyrimidine scaffold in the design of enzyme inhibitors for various therapeutic areas.
Computational Chemistry and Molecular Modeling in Thiazolo 5,4 D Pyrimidine Research
Molecular Docking and Ligand-Target Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For the thiazolo[5,4-d]pyrimidine (B3050601) class, docking studies have been instrumental in elucidating the binding modes and key interactions that govern their biological activity against a range of protein targets.
Research has shown that the thiazolo[5,4-d]pyrimidine core can effectively fit into the binding cavities of various enzymes and receptors. For instance, in studies involving adenosine (B11128) receptors, derivatives of 7-amino-thiazolo[5,4-d]pyrimidine were shown to insert into the binding cavity where the scaffold is positioned between the side chains of key amino acid residues like Phenylalanine (Phe) and Leucine (Leu), leading to stabilizing π–π interactions. nih.gov The exocyclic amine group and the nitrogen atoms within the pyrimidine (B1678525) ring are often involved in crucial hydrogen bond interactions with residues such as Asparagine (Asn) and Glutamic acid (Glu). nih.gov
Similarly, when targeting protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in angiogenesis, thiazolo[5,4-d]pyrimidine derivatives have demonstrated the ability to occupy the ATP-binding site. nih.gov These studies help rationalize the structure-activity relationships (SAR) observed experimentally and guide the synthesis of more potent inhibitors. nih.gov Computational studies on various thiazolopyrimidine scaffolds have explored their potential as anticancer agents by docking them against targets like Cyclin-Dependent Kinases (CDK) and Phosphoinositide 3-Kinases (PI3K). mdpi.com
| Derivative Class | Protein Target | Key Interactions Observed | Reference |
|---|---|---|---|
| 7-Amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines | Adenosine A1 and A2A Receptors | π–π stacking with Phe168 and Leu249. Hydrogen bonds with Asn253 and Glu169. | nih.gov |
| 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidines | VEGFR-2 | Occupation of the ATP binding pocket, facilitating inhibition of the kinase. | nih.gov |
| General Thiazolopyrimidines | CDKs, VEGFR, PI3K | General exploration of binding modes to assess anticancer potential. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By identifying key physicochemical properties and structural features (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby streamlining the drug discovery process. youtube.com
While specific QSAR studies focusing solely on 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol are not prevalent in the literature, the principles of QSAR are widely applicable to the broader thiazolo[5,4-d]pyrimidine family. A typical QSAR study involves:
Data Set Selection: A series of structurally related thiazolo[5,4-d]pyrimidine derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric fields from CoMFA/CoMSIA, hydrophobic fields).
Model Development: Mathematical models are generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create an equation that links the descriptors to the biological activity. researchgate.net
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For thiazolo[5,4-d]pyrimidine derivatives, a QSAR model could elucidate the importance of substituents at the C2, C5, and C7 positions. For example, it could quantify how properties like the hydrophobicity, electronic nature (electron-donating or -withdrawing), and steric bulk of these substituents impact the compound's ability to inhibit a specific target. Such models serve as powerful predictive tools to prioritize the synthesis of compounds with the highest probability of success. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand-receptor complex, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the flexibility of the system over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that describe how positions and velocities change. mdpi.com
For thiazolo[5,4-d]pyrimidine research, MD simulations are crucial for:
Assessing Binding Stability: After docking a thiazolo[5,4-d]pyrimidine derivative into a target's active site, an MD simulation can verify if the binding pose is stable. The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored; a stable RMSD suggests a stable complex. mdpi.com
Analyzing Ligand-Receptor Interactions: MD simulations allow for the detailed analysis of hydrogen bonds, hydrophobic contacts, and other interactions over the simulation time, identifying which interactions are most persistent and critical for binding.
Investigating Protein Flexibility: The binding of a ligand can induce conformational changes in the protein. Root-mean-square fluctuation (RMSF) analysis can highlight regions of the protein that become more or less flexible upon binding of a thiazolo[5,4-d]pyrimidine inhibitor.
Calculating Binding Free Energy: Advanced techniques like MM/PBSA and MM/GBSA can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.
Studies on related heterocyclic systems, such as 7H-pyrrolo[2,3-d]pyrimidine inhibitors of p21-activated kinase 4 (PAK4), have successfully used MD simulations to confirm the stability of docked complexes and elucidate detailed inhibitory mechanisms at a molecular level. mdpi.com These methods are directly transferable to the study of this compound and its analogs to understand their dynamic behavior with biological targets. nih.gov
| System Studied | Purpose of Simulation | Key Findings | Reference |
|---|---|---|---|
| 7H-pyrrolo[2,3-d]pyrimidine inhibitors with PAK4 | Investigate binding modes and inhibitory mechanisms. | Complexes were stable; identified key interactions with the hinge region and β-sheets. | mdpi.com |
| Furo[2,3-d]pyrimidine derivatives with PI3K/AKT | Elucidate binding patterns and stability. | Confirmed improved binding patterns and stability of the designed inhibitor in the active sites. | rsc.org |
| 2-Thioxothiazolidin-4-one derivatives with HIV-1 gp41 | Investigate chemical interactions and complex stability. | Designed compounds showed stable chemical interactions with the gp41 target in silico. | nih.gov |
Theoretical Prediction of Reactivity and Selectivity
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the intrinsic chemical reactivity and selectivity of molecules like this compound. These calculations provide insights into the electronic structure, helping to rationalize and predict reaction outcomes.
Key parameters derived from these theoretical calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken population analysis) can identify specific reactive centers. For example, in 7-Chlorothiazolo[5,4-d]pyrimidine (B86988), the carbon atom attached to the chlorine is expected to be highly electrophilic and thus a primary site for nucleophilic substitution reactions, a common strategy in the synthesis of derivatives. mdpi.com
These theoretical predictions are invaluable for planning synthetic routes, anticipating reaction regioselectivity, and understanding the fundamental chemical properties of the thiazolo[5,4-d]pyrimidine scaffold.
Advanced Spectroscopic Characterization (NMR, MS, IR, X-ray Diffraction) in Structure Elucidation
The definitive structural elucidation of newly synthesized compounds like this compound and its derivatives relies on a combination of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. For the thiazolo[5,4-d]pyrimidine core, the chemical shifts of the protons and carbons provide information about the electronic environment and the influence of various substituents. For example, in related 7-amino derivatives, the NH proton often appears as a triplet signal in the ¹H-NMR spectrum. mdpi.com
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, confirming its elemental composition. mdpi.com The fragmentation patterns can also provide structural clues.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For a thiol derivative, the S-H stretching vibration would be a key diagnostic peak, although it is often weak. The C=S (thione) stretch is also characteristic. In related 7-amino derivatives, the N-H stretching bands are clearly observed. mdpi.com
X-ray Diffraction: Single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) that dictate the crystal packing. Studies on related 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have successfully used this technique to confirm their 3D structures, showing, for instance, the planarity of the thiazolopyrimidine core and the orientation of its substituents. mdpi.com
| Compound | 1H-NMR (DMSO-d₆, δ ppm) | 13C-NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) | MS (ESI, m/z) | Reference |
|---|---|---|---|---|---|
| 7-chloro-3-ethyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | 4.42–3.97 (dq, 2H, CH₂), 1.27 (t, 3H, CH₃) | 189.35, 166.80, 158.02, 150.13, 121.17, 117.53, 107.04, 12.86, 11.92 | 1709, 1548, 1343, 1154, 739 | [M-H]⁻ 298.9494 | mdpi.com |
| 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | Not specified | Not specified | Not specified | Not specified | mdpi.com |
| 7-chloro-(3-fluorophenyl)-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | 7.73–7.36 (m, 4H, Ar-H) | 190.54, 166.57, 163.99, 160.73, 158.35, 151.73, 136.05, 134.12, 132.14, 124.71, 117.90, 116.60 | 1716, 1544, 1194, 730 | [M-H]⁻ 363.9478 | mdpi.com |
Applications and Role in Modern Medicinal Chemistry
Development as Lead Compounds for Drug Discovery
The thiazolo[5,4-d]pyrimidine (B3050601) core is a well-established "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol serves as an excellent starting point or intermediate for developing lead compounds, which are molecules showing promising activity against a specific biological target and form the basis for further optimization into drug candidates.
Researchers have successfully synthesized and evaluated numerous derivatives of this scaffold, demonstrating potent activity at various receptors. For instance, a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives have been developed that show high affinity for both the A1 and A2A adenosine (B11128) receptors. nih.gov These receptors are implicated in a range of physiological processes, and their modulation is a key strategy for treating various diseases. One notable derivative, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, exhibited nanomolar and subnanomolar binding affinities for the human A1 and A2A adenosine receptors, respectively. nih.gov This compound also showed significant antidepressant-like effects in animal models, comparable to the established drug amitriptyline. nih.gov
Further investigations into this chemical class led to the discovery of 7-(prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines as a new type of non-nucleoside partial agonist for the A2A adenosine receptor (A2AAR). nih.gov Molecular modeling predicted that these compounds could mimic the interactions of natural agonists, a hypothesis confirmed through functional assays. nih.gov The development of such selective agonists from the thiazolo[5,4-d]pyrimidine scaffold highlights its potential in creating finely-tuned therapeutic agents. nih.gov
Table 1: Thiazolo[5,4-d]pyrimidine Derivatives as Adenosine Receptor Ligands
| Derivative | Target Receptor(s) | Reported Activity/Affinity | Potential Application |
|---|---|---|---|
| 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine nih.gov | Adenosine A1/A2A | hA1 Ki = 1.9 nM; hA2A Ki = 0.06 nM | Depression |
| 7-(prolinol-N-yl)-2-phenylamino-thiazolo[5,4-d]pyrimidines nih.gov | Adenosine A2A | Partial Agonist | Conditions requiring A2AAR agonism |
| General 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines nih.gov | Adenosine A1/A2A | Dual antagonists with tunable affinity | Neurological and psychiatric disorders |
Thiazolo[5,4-d]pyrimidine as a Versatile Synthetic Intermediate
The reactivity of the chlorine atom at the 7-position and the thiol group at the 2-position makes this compound a highly versatile synthetic intermediate. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups at this position.
One study demonstrated that the 7-chloro derivative, obtained from the corresponding thiazolo[5,4-d]pyrimidine-2-thiol, readily reacts with primary amines to yield a series of 7-(substituted amino) derivatives. researchgate.net Similarly, the reaction with carbon nucleophiles like malononitrile (B47326) and ethyl cyanoacetate (B8463686) leads to the formation of 7-(dicyanomethyl) and 7-[cyano(ethoxycarbonyl)methyl] derivatives, respectively. researchgate.net This chemical tractability allows for the systematic modification of the core structure to explore structure-activity relationships.
Another synthetic protocol highlights a single-step process to prepare 2-amino-7-chlorothiazolo[5,4-d]pyrimidines from commercially available 4,6-dichloro-5-aminopyrimidine. nih.gov The utility of these 7-chloro intermediates was showcased by their subsequent reaction with various amine nucleophiles to produce novel 2,7-diaminothiazolo[5,4-d]pyrimidines, demonstrating the ease of functionalization at the 7-position. nih.gov
Table 2: Synthetic Utility of the 7-Chloro-Thiazolo[5,4-d]pyrimidine Scaffold
| Reagent/Nucleophile | Position of Reaction | Resulting Derivative | Reference |
|---|---|---|---|
| Alkyl or Arylamines | C7 | 7-(Substituted amino) derivatives | nih.gov, researchgate.net |
| Malononitrile | C7 | 7-(Dicyanomethyl) derivative | researchgate.net |
| Ethyl Cyanoacetate | C7 | 7-[Cyano(ethoxycarbonyl)methyl] derivative | researchgate.net |
Contributions to Chemical Library Design and Screening
Chemical libraries are collections of diverse compounds used in high-throughput screening to identify new lead compounds. The thiazolo[5,4-d]pyrimidine scaffold, particularly with the reactive handles present in this compound, is an ideal starting point for generating such libraries.
The synthetic versatility of this core structure allows for the creation of large sets of related molecules through combinatorial chemistry. By systematically varying the substituents at the 2- and 7-positions (and other positions, such as the 5-position), chemists can generate a library of compounds that covers a broad chemical space. nih.gov For example, research into adenosine receptor antagonists involved the synthesis of 19 new 7-aminothiazolopyrimidines by varying the groups at both the R² and R⁵ positions to modulate affinity and selectivity. nih.gov This systematic approach is the essence of library design aimed at exploring structure-activity relationships (SAR) and identifying compounds with optimal biological activity. The ability to easily create diverse derivatives from a common intermediate like this compound is crucial for the efficient population of these screening libraries.
Potential in Addressing Unmet Medical Needs
The development of derivatives from the thiazolo[5,4-d]pyrimidine scaffold has shown significant promise in addressing diseases with unmet medical needs. The most prominent example is in the field of psychiatry, where derivatives have been identified as potential novel antidepressants. nih.gov Given that depression is a leading cause of disability worldwide and current treatments have limitations, the discovery of a new class of antidepressants acting on adenosine receptors is of high importance. nih.gov
Beyond depression, the broader class of fused pyrimidine (B1678525) heterocycles is being explored for a multitude of therapeutic areas. While distinct scaffolds, the success of related structures underscores the potential of this chemical family. For example, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been developed as potent and selective DPP4 inhibitors for the treatment of type 2 diabetes. nih.gov Other pyrimidine-based systems, such as pyrido[2,3-d]pyrimidines, have demonstrated significant antimicrobial and anticancer activities. nih.gov These findings in related pyrimidine systems suggest that the thiazolo[5,4-d]pyrimidine core, accessible from this compound, holds a reservoir of potential for development against a wide spectrum of diseases that currently lack effective treatments.
Conclusion and Future Research Directions
Summary of Key Findings and Current Understanding
The current body of research on thiazolo[5,4-d]pyrimidines underscores their importance as biologically active molecules. These compounds are structurally analogous to purines, allowing them to interact with a variety of biological targets. mdpi.comrsc.org Key findings in the field include:
Synthetic Versatility: A number of synthetic routes to the thiazolo[5,4-d]pyrimidine (B3050601) core have been developed. A common strategy involves the reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates, which provides a direct route to 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. nih.gov This highlights the feasibility of synthesizing derivatives with a chlorine atom at the 7-position. Another approach involves the chlorination of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives using phosphoryl chloride (POCl3). nih.gov
Biological Activity: Derivatives of the thiazolo[5,4-d]pyrimidine and the isomeric thiazolo[4,5-d]pyrimidine (B1250722) scaffold have been investigated for a range of therapeutic applications. These include roles as anticancer, antiviral, and anti-inflammatory agents, as well as modulators of central nervous system targets. mdpi.comresearchgate.netnih.gov The biological activity is often dictated by the nature and position of substituents on the heterocyclic core.
Structure-Activity Relationships (SAR): SAR studies have demonstrated that modifications at various positions of the thiazolo[5,4-d]pyrimidine ring system significantly influence biological activity. For instance, in a series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives, substituents at the 2- and 5-positions were found to modulate affinity for adenosine (B11128) A1 and A2A receptors. nih.gov The presence of a chlorine atom at the 7-position, as seen in intermediates like 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, offers a reactive handle for further chemical modifications to explore SAR. nih.govresearchgate.net
Emerging Trends in Thiazolo[5,4-d]pyrimidine Research
The field of thiazolo[5,4-d]pyrimidine research is continuously evolving, with several emerging trends shaping its future direction:
Target-Specific Drug Design: There is a growing emphasis on the rational design of thiazolo[5,4-d]pyrimidine derivatives that selectively target specific enzymes or receptors implicated in disease. This includes the development of kinase inhibitors for cancer therapy and antagonists for adenosine receptors for neurological disorders. nih.govchemicalbook.com
Development of Novel Synthetic Methodologies: Researchers are exploring more efficient, cost-effective, and environmentally friendly methods for the synthesis of thiazolo[5,4-d]pyrimidines. researchgate.net This includes the use of microwave-assisted synthesis and solid-phase synthesis to accelerate the generation of compound libraries for high-throughput screening. rsc.orgnih.gov
Exploration of New Therapeutic Areas: The potential applications of thiazolo[5,4-d]pyrimidines are expanding beyond their traditional roles. For example, recent studies have investigated their use as corticotropin-releasing factor (CRF) receptor modulators for the treatment of stress-related disorders. nih.gov
Focus on Isomeric Scaffolds: Alongside thiazolo[5,4-d]pyrimidines, the isomeric thiazolo[4,5-d]pyrimidines are also gaining significant attention for their therapeutic potential, particularly as anticancer agents. mdpi.com
Future Avenues for Synthetic Innovation and Biological Exploration
The future of thiazolo[5,4-d]pyrimidine research holds considerable promise, with numerous opportunities for innovation in both synthesis and biological application.
Synthesis of Novel Derivatives: There is a clear need for the synthesis and characterization of novel thiazolo[5,4-d]pyrimidine derivatives, including the specific compound 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol. The development of synthetic routes to this and related compounds would enable a thorough investigation of their physicochemical properties and biological activities. The presence of a thiol group at the 2-position and a chlorine atom at the 7-position offers multiple sites for functionalization, allowing for the creation of a diverse library of compounds.
Advanced Biological Screening: A comprehensive biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives against a wide range of biological targets is warranted. This should include screening for activity against various cancer cell lines, viruses, and key enzymes involved in inflammatory and neurological pathways. nih.gov
Computational and In Silico Studies: The use of computational modeling and docking studies can aid in the rational design of more potent and selective thiazolo[5,4-d]pyrimidine-based therapeutic agents. researchgate.net These in silico methods can help to predict the binding affinity of novel compounds for their biological targets and guide synthetic efforts.
Investigation of Drug Delivery Systems: For promising lead compounds, research into novel drug delivery systems could enhance their therapeutic efficacy and reduce potential side effects. This could involve the use of nanoparticle-based carriers or other advanced formulation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
